molecular formula C19H18BrN5O3 B2641269 6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 879581-29-0

6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2641269
CAS No.: 879581-29-0
M. Wt: 444.289
InChI Key: CRWZENXZWZZLMD-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a bromophenyl group with a purinoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Products include alcohols or ketones depending on the degree of oxidation.

    Reduction: The major product is the phenyl derivative.

    Substitution: Products vary based on the nucleophile used, such as aniline derivatives or thiophenols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The bromophenyl group can enhance binding affinity to certain biological targets.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group could enhance binding through halogen bonding or hydrophobic interactions, while the purinoimidazole core might interact with active sites or binding pockets.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione: Lacks the bromine atom, which might reduce binding affinity in biological applications.

    6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione: The chlorine atom might confer different reactivity and binding properties compared to bromine.

    6-(4-Methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione: The methyl group could affect the compound’s hydrophobicity and reactivity.

Uniqueness

The presence of the bromophenyl group in 6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione makes it unique due to the potential for halogen bonding and enhanced reactivity in substitution reactions. This can lead to different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

879581-29-0

Molecular Formula

C19H18BrN5O3

Molecular Weight

444.289

IUPAC Name

6-(4-bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H18BrN5O3/c1-10(26)9-23-17(27)15-16(22(4)19(23)28)21-18-24(11(2)12(3)25(15)18)14-7-5-13(20)6-8-14/h5-8H,9H2,1-4H3

InChI Key

CRWZENXZWZZLMD-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC(=O)C)C)C

solubility

not available

Origin of Product

United States

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